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The pan-KRAS inhibitor BI-2865 is a non-covalent, inactive-state selective inhibitor. It binds to a pocket on

KRAS that is distinct from the catalytic site but crucial for its functional cycle [1].

The table below summarizes the key characteristics of this binding pocket:

Feature Description

Location Defined by the α2 and α3 helices, the distal portion of the β1 sheet, and the distal

portion of the Switch II motif [1].

Overlap with
G12Ci

Partially overlaps with the pocket used by covalent KRAS G12C inhibitors (e.g.,

sotorasib, adagrasib) but does not extend into the P-loop channel near the G12
residue [1].

| Key Residues for Binding | E62 (Switch II): Direct ionic interaction. R68 (Switch II): Water-mediated

hydrogen bond. Q61 (Switch II): Water-mediated hydrogen bond with the main chain carbonyl [1]. | |

Conformational Selectivity | Binds with high affinity (Kd 10-40 nM) to the inactive, GDP-bound state of

KRAS. Affinity is 60-140 times lower for the active, GTP-bound state because the Switch II motif partly

occupies the drug pocket in the active conformation [1]. | | KRAS Isoform Selectivity | Highly selective for

KRAS over HRAS and NRAS. This is largely dictated by H95 in the α3 helix of KRAS, which is a leucine

(L) or glutamine (Q) in NRAS and HRAS, respectively [1]. |

Experimental Data for Pan-KRAS Inhibitors
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The following table summarizes key quantitative data for BI-2865 and another pan-KRAS inhibitor, 3144,

from relevant studies:

Assay / Parameter Results for BI-2865 Results for Compound 3144

Binding Affinity (Kd) 10 - 40 nM (for various GDP-bound KRAS

mutants) [1]
17.8 ± 4.5 μM (for KRASG12D-

GppNHp) [2]

Cellular Potency
(IC50)

~140 nM (inhibition of proliferation in Ba/F3

cells expressing G12C/D/V KRAS) [1]

Lethality in cells partially

dependent on RAS
expression [2]

Nucleotide Exchange
Inhibition (IC50)

~5 nM (prevention of SOS1-mediated
activation) [1]

Information not available in
search results

Target Engagement in
Cells

IC50 < 10 nM (inhibition of KRAS activation
in engineered MEFs) [1]

Information not available in
search results

In Vivo Efficacy Suppressed tumor growth in KRAS-mutant
mouse models without detrimental weight

loss [1]

Anti-tumor activity in xenograft
mouse cancer models [2]

Key Experimental Methodologies

Researchers use several key techniques to characterize the binding and function of these inhibitors.
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Start: Protein-Ligand
Complex Formation

Isothermal Titration
Calorimetry (ITC)

Measures binding
affinity (Kd) and
thermodynamics

X-ray Crystallography

Determines high-resolution
3D structure of binding pocket

Surface Plasmon
Resonance (SPR)

Analyzes reversible
binding kinetics (kon, koff)

Nuclear Magnetic
Resonance (NMR)

Detects binding and
conformational changes

Cellular KRAS
Activation Assay

Quantifies inhibition
of KRAS-GTP levels

Cell Proliferation
Assay

Measures anti-proliferative
effect (IC50)

In Vivo Efficacy
Studies

Validate functional
impact in live cells

Assess therapeutic
potential
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Experimental workflow for characterizing pan-KRAS inhibitors, spanning biophysical, cellular, and in vivo

studies.

The methodologies corresponding to the workflow are listed below.

Biophysical Binding assays

Isothermal Titration Calorimetry (ITC): Directly measures the heat change during binding,

providing the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters
(ΔH, ΔS) [1] [2].

Surface Plasmon Resonance (SPR): Used to study binding kinetics, including association
(kon) and dissociation (koff) rates, confirming reversible binding [1].

Nuclear Magnetic Resonance (NMR): 19F NMR or 1H-15N HSQC experiments can confirm
binding and map the interaction site by observing chemical shift perturbations [2].

Structural Analysis

X-ray Crystallography: The primary method for defining the binding pocket. High-resolution
cocrystal structures reveal precise atomic interactions and the conserved nature of the pocket

across different KRAS mutants [1].
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Functional & Cellular Assays

Nucleotide Exchange Assay: Measures the inhibitor's ability to prevent SOS1 or EDTA-
mediated exchange of GDP for GTP, confirming its mechanism of trapping KRAS in the inactive

state [1].
Cellular KRAS Activation Assay: Utilizes "RASless" MEFs engineered to express a single

RAS isoform to test the potency and selectivity of the inhibitor in a cellular context [1].
Cell Proliferation Assay: Tests the anti-proliferative effect on isogenic cell lines (e.g., Ba/F3

cells) engineered to depend on mutant KRAS for growth [1].

In Vivo Efficacy Studies

Xenograft Mouse Models: KRAS-mutant cancer cells are implanted into immunocompromised

mice. Tumor growth is monitored to evaluate the anti-tumor efficacy and tolerability of the
inhibitor [1] [2].

Future Directions in Pan-KRAS Targeting

Beyond direct inhibition, novel strategies are being explored to target KRAS-driven cancers.

Targeted Protein Degradation: Molecules like ASP3082 are bifunctional degraders (PROTACs) that

recruit an E3 ubiquitin ligase to KRASG12D, leading to its proteasomal degradation. This removes the

entire protein and may offer advantages over inhibition alone [3].
Ubiquitin-Independent Proteasome Targeting: An emerging approach involves sensitizing pan-

KRAS-mutant cancers by targeting alternative protein degradation pathways [4].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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